Methyl 2-methylnicotinate
Overview
Description
Methyl 2-Methylnicotinate is an ester derivative of nicotinic acid. It is used in the preparation of bicyclic nitrogen-containing heterocycles . It is also a pyrolysis product of cocaine .
Synthesis Analysis
Methyl 2-Methylnicotinate is used as a synthetic nicotine analog in electronic cigarette pod systems . The synthesis protocols to generate 6-methyl nicotine from petrochemical precursors have been described in patents .Molecular Structure Analysis
The molecular formula of Methyl 2-Methylnicotinate is C8H9NO2 . Its molecular weight is 151.16 g/mol . The InChI key is KLHWBYHFWALOIJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methyl 2-Methylnicotinate has a molecular weight of 151.16 g/mol . It has a computed XLogP3-AA of 1.1, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 3 . Its exact mass is 151.063328530 g/mol .Scientific Research Applications
Methyl 2-methylnicotinate: A Comprehensive Analysis of Scientific Research Applications
Synthesis of Bicyclic Nitrogen-Containing Heterocycles: Methyl 2-methylnicotinate is utilized as an ester derivative of nicotinic acid in the synthesis of bicyclic nitrogen-containing heterocycles . These heterocycles are crucial structures in many pharmaceuticals and are often used as building blocks in organic chemistry due to their diverse biological activities.
Bioprocessing and Cell Culture: In bioprocessing and cell culture applications, Methyl 2-methylnicotinate may be used as a reagent or intermediate. The specific details of its role in these processes are not widely documented, but it is likely involved in the synthesis or modification of compounds within the cell culture medium .
Food and Beverage Industry: While detailed applications in the food and beverage industry are not explicitly stated, chemicals like Methyl 2-methylnicotinate could be involved in research related to food additives, flavorings, or preservation methods .
Transfection Applications: Transfection techniques, which introduce foreign nucleic acids into cells, may utilize Methyl 2-methylnicotinate as a component in the transfection reagents or formulations .
Pharmaceutical Research: As an ester derivative of nicotinic acid, Methyl 2-methylnicotinate may be involved in pharmaceutical research, particularly in the exploration of new drug formulations or as a precursor for active pharmaceutical ingredients .
Chemical Education and Research: In educational settings, Methyl 2-methylnicotinate can be used to demonstrate various chemical reactions and synthesis techniques to students and researchers .
Mechanism of Action
Target of Action
Methyl 2-methylnicotinate, also known as Methyl nicotinate, is a methyl ester of niacin . It primarily targets the peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Mode of Action
The compound acts as a peripheral vasodilator . It enhances local blood flow at the site of application by inducing vasodilation . The action of Methyl 2-methylnicotinate as a rubefacient is thought to involve this peripheral vasodilation . It is also believed to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .
Pharmacokinetics
Given its use as a topical agent, it can be inferred that the compound is absorbed through the skin at the site of application, where it exerts its vasodilatory effects .
Result of Action
The primary result of Methyl 2-methylnicotinate’s action is the relief of aches and pains in muscles, tendons, and joints . This is achieved through its role as a rubefacient, where it induces vasodilation and enhances local blood flow, thereby alleviating discomfort .
Safety and Hazards
Future Directions
Methyl 2-Methylnicotinate is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . Its action as a rubefacient is thought to involve peripheral vasodilation . For veterinary purposes, it is used to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .
properties
IUPAC Name |
methyl 2-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHWBYHFWALOIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426734 | |
Record name | Methyl 2-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methylnicotinate | |
CAS RN |
65719-09-7 | |
Record name | Methyl 2-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 65719-09-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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